molecular formula C7H11NO3 B1440765 4-Oxo-1-propylazetidine-2-carboxylic acid CAS No. 1246172-38-2

4-Oxo-1-propylazetidine-2-carboxylic acid

Cat. No.: B1440765
CAS No.: 1246172-38-2
M. Wt: 157.17 g/mol
InChI Key: ACZRXKUPZGCHOY-UHFFFAOYSA-N
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Description

4-Oxo-1-propylazetidine-2-carboxylic acid is a chemical compound that has garnered attention in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-propylazetidine-2-carboxylic acid involves several steps. One common method includes the stereospecific synthesis of 4-[(4-carboxyphenyl)oxy]-3,3-dialkyl-1-[(1-phenylalkyl)-amino]carbonyl]azetidin-2-ones . The reaction conditions typically involve varying the C-3 alkyl groups from methyl to butyl, as well as allyl, benzyl, and methoxymethyl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-propylazetidine-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

4-Oxo-1-propylazetidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various compounds, including NMDA receptor antagonists and β-lactam inhibitors.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-1-propylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-Oxo-1-propylazetidine-2-carboxylic acid can be compared with other similar compounds, such as 4-oxo-2-azetidinecarboxylic acid . While both compounds share a similar core structure, this compound is unique due to its propyl group, which imparts different chemical and biological properties .

List of Similar Compounds

  • 4-Oxo-2-azetidinecarboxylic acid
  • 3-alkyl-L-aspartic acids
  • β-lactam inhibitors

Properties

IUPAC Name

4-oxo-1-propylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-3-8-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZRXKUPZGCHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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